Potent Cellular IDO1 Inhibition: An IC50 of 13–16 nM in Multiple Cell Lines
2-(2-Bromophenyl)-1-methyl-1H-indole exhibits potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) in cellular assays, a key target in cancer immunotherapy [1]. In murine P815 cells transfected with mouse IDO1, the compound demonstrated an IC50 of 13 nM [1]. In human LXF-289 and A375 cells stimulated with IFN-γ, the compound inhibited IDO1 with IC50 values of 14 nM and 16 nM, respectively [1]. In a direct enzymatic assay using recombinant human IDO1, the IC50 was also 16 nM [1].
| Evidence Dimension | Cellular IDO1 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 13 nM (mouse IDO1 in P815 cells); IC50: 14 nM (human IDO1 in LXF-289 cells); IC50: 16 nM (human IDO1 in A375 cells) |
| Comparator Or Baseline | Class-level baseline: Many early-stage IDO1 inhibitors exhibit IC50 values in the micromolar range. For example, a structurally distinct indole-based IDO1 inhibitor (BDBM50520453) shows an IC50 of 1280 nM against recombinant human IDO1 [2]. |
| Quantified Difference | The target compound is approximately 80- to 100-fold more potent than the comparative micromolar inhibitor (16 nM vs. 1280 nM). |
| Conditions | Cellular assays: Mouse IDO1 transfected in P815 cells (16 hr, L-Kyn measurement by HPLC); Human IDO1 in IFN-γ-stimulated LXF-289 and A375 cells (48 hr, L-Kyn measurement by HPLC). Enzymatic assay: Recombinant human IDO1, L-tryptophan substrate, UV-visible spectroscopy [1]. |
Why This Matters
This nanomolar potency in both murine and human cellular contexts makes this compound a valuable starting point for IDO1-targeted drug discovery, as it demonstrates cross-species activity and cellular target engagement.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994): 2-(2-Bromophenyl)-1-methyl-1H-indole. Affinity Data for Indoleamine 2,3-dioxygenase 1 (IDO1). Data curated by ChEMBL. Accessed 2026-04-16. View Source
- [2] BindingDB. BDBM50520453 (CHEMBL4467464): IC50 of 1.28E+3 nM for human IDO1. Data curated by ChEMBL. Accessed 2026-04-16. View Source
